molecular formula C20H17BrN2O4 B2638735 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1448060-09-0

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2638735
CAS No.: 1448060-09-0
M. Wt: 429.27
InChI Key: YMCAAIKCTAHGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a coumarin-derived heterocyclic compound featuring a 2H-chromen-2-one core linked to a piperidine ring substituted with a 3-bromopyridinyl ether group. The structural complexity of this molecule arises from the integration of three key moieties:

  • Coumarin core: Known for its photophysical properties and biological activities, including anti-inflammatory and anticoagulant effects .
  • Piperidine-carbonyl bridge: Enhances conformational flexibility and influences pharmacokinetic properties .

This compound exemplifies the strategic hybridization of pharmacophores to optimize bioactivity and physicochemical stability. Below, we compare it with structurally and functionally related coumarin derivatives.

Properties

IUPAC Name

3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c21-16-5-3-9-22-18(16)26-14-7-10-23(11-8-14)19(24)15-12-13-4-1-2-6-17(13)27-20(15)25/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAAIKCTAHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the construction of the desired molecular framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromenone core may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Coumarin Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 2H-chromen-2-one 4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl Bromopyridinyl ether, Piperidine-carbonyl N/A
3-[Piperidine-1-carbonyl]-2H-chromen-2-one 2H-chromen-2-one Piperidine-1-carbonyl Piperidine-carbonyl
PC-09 (Pyrimidine-linked coumarin) 2H-chromen-2-one 2-((4-Chlorobenzyl)thio)pyrimidin-4-yl)ethoxy Chlorobenzylthio, Pyrimidine
6-Bromo-3-[...]-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one 3-Hydroxy-2-(methoxycarbonyl)-1-propen-3-yl, 6-bromo Bromo, Methoxycarbonyl
Thiazolidinone-linked coumarin (IV-a-m) 2H-chromen-2-one N-(2-(substituted aryl/heteryl)-4-oxo-thiazolidin-3-yl)-carboxamide Thiazolidinone, Carboxamide

Key Observations :

  • The target compound uniquely combines a bromopyridinyl ether with a piperidine-carbonyl group, distinguishing it from analogs with pyrimidine (PC-09) or thiazolidinone (IV-a-m) substituents.
  • The 6-bromo-4H-1-benzopyran-4-one derivative () positions bromine on the chromenone ring rather than a pyridine moiety, altering electronic distribution .
  • 3-[Piperidine-1-carbonyl]-2H-chromen-2-one () lacks the bromopyridinyl group but shares the piperidine-carbonyl linkage, highlighting its role in stabilizing crystal packing via hydrogen bonds .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) HOMO-LUMO Gap (eV) Crystal System Reference
Target Compound ~450 3.5–4.2* Not reported Likely monoclinic N/A
3-[Piperidine-1-carbonyl] 285.3 2.1 0.156–0.335 Monoclinic (C2/c)
PC-09 468.9 4.8 Not reported Not reported
Thiazolidinone derivatives 350–400 3.0–3.5 Not reported Amorphous

Analysis :

  • The bromopyridinyl group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • The HOMO-LUMO gap of 3-[piperidine-1-carbonyl]-2H-chromen-2-one (0.156–0.335 eV) suggests high stability, a trait likely shared by the target compound due to its rigid piperidine-carbonyl bridge .

Intermolecular Interactions and Stability

  • 3-[Piperidine-1-carbonyl]-2H-chromen-2-one forms hydrogen-bonded networks (C=O⋯H–N), stabilizing its monoclinic crystal structure .
  • The target compound ’s bromine atom may participate in halogen bonds (C–Br⋯O/N), while the ether oxygen could engage in weaker C–H⋯O interactions, influencing solubility and crystallization .

Biological Activity

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound integrates a bromopyridine moiety, a piperidine ring, and a chromenone structure, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrN2O4C_{20}H_{17}BrN_{2}O_{4} with a molecular weight of approximately 429.3 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H17BrN2O4
Molecular Weight429.3 g/mol
StructureBromopyridine, Piperidine, Chromenone

Research indicates that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs) . The binding to nAChRs can modulate neurotransmitter release, influencing cognitive functions and neuroprotection. This interaction is critical in the context of neurodegenerative diseases and cognitive disorders.

Anticancer Potential

Studies have shown that compounds similar to this compound exhibit significant anticancer activity . For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Jurkat cells : Exhibited significant growth inhibition.
  • HT29 cells : Showed promising antiproliferative activity comparable to standard drugs like doxorubicin.

Quantitative structure–activity relationship (QSAR) analyses suggest that the presence of specific substituents on the phenyl ring enhances anticancer properties by facilitating interactions with target proteins involved in cell proliferation.

Neuroprotective Effects

The ability of this compound to interact with nAChRs suggests potential neuroprotective effects . Compounds targeting these receptors have been linked to improved cognitive function and reduced neurodegeneration in preclinical models.

Case Studies

  • Study on Anticancer Activity :
    • A group of synthesized analogues was tested for their cytotoxicity against various cancer cell lines.
    • Results indicated that some analogues had IC50 values lower than doxorubicin, highlighting their potential as effective anticancer agents.
  • Neuroprotective Study :
    • In vitro studies demonstrated that compounds targeting nAChRs could enhance neuronal survival under stress conditions.
    • The mechanism involved modulation of intracellular calcium levels and reduction of oxidative stress.

Q & A

Q. What synthetic routes are effective for preparing 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one?

  • Methodological Answer : A common approach involves condensation reactions. For example, chromen-2-one derivatives can be synthesized via the Pechmann reaction: salicylaldehyde and ethyl acetoacetate are condensed in the presence of piperidine as a catalyst under controlled cooling (0–5°C), yielding intermediates like 3-acetyl-2H-chromen-2-one. Subsequent bromoacetylation introduces reactive sites for coupling with piperidine derivatives . For the piperidine moiety, nucleophilic substitution using 3-bromopyridin-2-ol under basic conditions (e.g., NaOH in dichloromethane) is effective . Final coupling via carbamate or carbonyl linkages (e.g., using DCC/DMAP) completes the synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substituent positions. For example, the chromen-2-one carbonyl resonance appears at ~160 ppm in 13C NMR, while the piperidine protons show characteristic splitting patterns (e.g., axial/equatorial Hs at δ 2.5–3.5) .
  • FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. A monoclinic space group (C2/c) with Z = 8 was reported for similar chromen-piperidine hybrids .

Q. How can crystallization conditions be optimized for X-ray analysis?

  • Methodological Answer : Slow evaporation from ethanol or acetonitrile at 4°C promotes single-crystal growth. Non-classical hydrogen bonds (C-H···O) and π-π stacking interactions stabilize the lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 25% H-bond contributions in similar compounds) .

Advanced Research Questions

Q. How do computational models predict the drug-like properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) evaluate HOMO-LUMO gaps (e.g., 0.16–0.34 eV in chromen-2-one derivatives), correlating with stability and reactivity . Molecular docking studies (AutoDock Vina) assess binding to targets like kinases or GPCRs. ADMET predictions (SwissADME) indicate moderate oral bioavailability (LogP ~3.2) and no PAINS alerts .

Q. What strategies resolve discrepancies in HOMO-LUMO calculations for chromen-piperidine hybrids?

  • Methodological Answer : Discrepancies arise from functional choices (e.g., B3LYP vs. CAM-B3LYP). Cross-validation with experimental UV-Vis data (λmax) and solvent effect modeling (PCM) improves accuracy. For example, CAM-B3LYP better captures charge-transfer transitions in polar solvents .

Q. How do intermolecular interactions influence crystallization and stability?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions:
  • C-H···O bonds (20–25% contribution) between chromen carbonyl and piperidine protons.
  • Halogen bonding (Br···π, ~10%) from the 3-bromopyridinyl group .
    These interactions guide solvent selection (e.g., DMSO disrupts H-bonds, reducing crystal quality).

Q. What mechanistic insights explain side reactions during bromoacetylation?

  • Methodological Answer : Competing pathways include over-bromination (at C-4 of chromen-2-one) and hydrolysis of the acetyl group. Kinetic control (low temperature, stoichiometric HBr) minimizes byproducts. Monitoring via TLC (hexane:EtOAc 3:1) and quenching with Na2S2O3 improves yield .

Q. How can enantioselective synthesis be achieved for chiral piperidine intermediates?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (Pd-mediated Suzuki coupling) introduce stereocenters. For example, tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate was resolved via chiral HPLC (Chiralpak IA column) with >99% ee .

Data Contradiction Analysis

Q. Why do HOMO-LUMO gaps vary across computational studies?

  • Analysis : Variations arise from:
  • Functional choice : B3LYP underestimates gaps compared to CAM-B3LYP.
  • Solvent models : Gas-phase calculations vs. implicit solvation (e.g., water vs. ethanol).
  • Basis set limitations : 6-31G** may lack polarization for bromine .

Q. How should conflicting NMR assignments for piperidine protons be resolved?

  • Analysis :
    Axial/equatorial proton assignments can conflict due to dynamic chair flipping. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, resolving distinct signals. COSY and NOESY confirm coupling networks (e.g., J = 10–12 Hz for axial-axial Hs) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for bromoacetylation to avoid hydrolysis .
  • Crystallization : Use seeding with pre-characterized crystals to improve reproducibility .
  • Computational Modeling : Validate DFT results with experimental UV-Vis and electrochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.